17-(Hydroxymethyl)-18-oxa-4,14,22-triazahexacyclo[20.6.1.17,14.02,6.08,13.023,28]triaconta-1(29),2(6),7(30),8,10,12,23,25,27-nonaene-3,5-dione
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Overview
Description
LY-317644 is a small molecular drug developed by Eli Lilly and Company. It is known for its role as an inhibitor of protein kinase C and phosphotransferases.
Preparation Methods
The synthesis of LY-317644 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.
Functional group introduction: Various functional groups are introduced through substitution reactions, using reagents such as alkyl halides and amines.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Industrial production methods for LY-317644 involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .
Chemical Reactions Analysis
LY-317644 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups with others, using reagents like alkyl halides or amines.
Scientific Research Applications
Chemistry: In chemistry, LY-317644 is used as a model compound to study the effects of protein kinase C inhibition on various biochemical pathways.
Biology: In biological research, this compound is used to investigate the role of protein kinase C in cellular processes such as cell proliferation, differentiation, and apoptosis.
Medicine: In medical research, LY-317644 has been explored for its potential use in treating tumors, due to its ability to inhibit protein kinase C, which is involved in tumor growth and progression.
Mechanism of Action
LY-317644 exerts its effects by inhibiting protein kinase C and phosphotransferases. Protein kinase C is a family of enzymes that play a crucial role in various cellular processes, including signal transduction, cell proliferation, and apoptosis. By inhibiting these enzymes, LY-317644 can disrupt these processes, leading to the suppression of tumor growth and progression .
Comparison with Similar Compounds
LY-317644 can be compared with other protein kinase C inhibitors, such as:
Staurosporine: A potent protein kinase C inhibitor with a broad spectrum of activity.
Gö 6983: A selective inhibitor of protein kinase C isoforms.
Bisindolylmaleimide I: Another selective inhibitor of protein kinase C.
Compared to these compounds, LY-317644 is unique due to its specific structure and the particular pathways it targets. This uniqueness makes it a valuable tool for studying the role of protein kinase C in various biological processes .
Properties
Molecular Formula |
C27H25N3O4 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
17-(hydroxymethyl)-18-oxa-4,14,22-triazahexacyclo[20.6.1.17,14.02,6.08,13.023,28]triaconta-1(29),2(6),7(30),8,10,12,23,25,27-nonaene-3,5-dione |
InChI |
InChI=1S/C27H25N3O4/c31-16-17-10-12-30-15-21(19-7-2-4-9-23(19)30)25-24(26(32)28-27(25)33)20-14-29(11-5-13-34-17)22-8-3-1-6-18(20)22/h1-4,6-9,14-15,17,31H,5,10-13,16H2,(H,28,32,33) |
InChI Key |
XIFXMAQLEGCDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCC(OC1)CO)C6=CC=CC=C65)C(=O)NC4=O |
Origin of Product |
United States |
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